molecular formula C15H13N3O2S B2970152 N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034602-57-6

N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2970152
CAS No.: 2034602-57-6
M. Wt: 299.35
InChI Key: IAYCZHJPENKORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(Furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule featuring a 1,2,3-thiadiazole core, a heterocycle of significant interest in medicinal chemistry. This compound is designed for research applications in life sciences and is strictly for laboratory use. Compounds based on the 1,2,3-thiadiazole scaffold are frequently investigated for their antimicrobial potential. Recent studies on novel 4-methyl-1,2,3-thiadiazole-5-carboxylhydrazide derivatives have demonstrated potent in vitro activity against a range of Gram-positive bacteria, including reference and clinical strains of Staphylococcus aureus . The structural motif of combining a heteroaromatic system like furan with the thiadiazole ring is a common strategy in drug discovery to develop new chemotypes with improved affinity and selectivity for various biological targets . The presence of the carboxamide linker in its structure contributes to its potential to engage in key hydrogen-bonding interactions with enzymatic targets. Researchers can utilize this compound as a building block for further chemical synthesis or as a reference standard in bio-screening assays to explore new therapeutic avenues. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-14(21-18-17-10)15(19)16-8-11-2-4-12(5-3-11)13-6-7-20-9-13/h2-7,9H,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYCZHJPENKORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC15H13N3O2S
Molecular Weight299.3 g/mol
CAS Number2034602-57-6
StructureStructure

Anticancer Activity

Research indicates that derivatives of 1,2,3-thiadiazoles exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines:

  • Cytotoxicity : The compound was evaluated for its cytotoxic effects against several cancer cell lines, including HEPG2 and HeLa. The half-maximal inhibitory concentration (IC50) values were reported to be promising, indicating potential as an anticancer agent .

Anti-inflammatory Properties

In vitro studies have demonstrated that some thiadiazole derivatives can exhibit anti-inflammatory activity. For example, a related study showed that certain derivatives significantly reduced edema in rat models when administered at doses of 100 mg/kg and 200 mg/kg .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation and inflammation. Structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance biological activity .

Case Studies

  • Study on Anticancer Activity :
    • A study synthesized various thiadiazole derivatives and assessed their anticancer effects on human cancer cell lines. The results indicated that compounds similar to this compound showed significant antiproliferative activity with IC50 values ranging from 10 to 30 µg/mL against different cell lines .
  • Anti-inflammatory Evaluation :
    • In a chronic model of cotton pellet granuloma, derivatives exhibited a reduction in inflammation by up to 68.76% at higher doses. This establishes their potential as anti-inflammatory agents .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of thiadiazole derivatives:

Study ReferenceActivity TypeCell Lines TestedIC50 Values (µg/mL)Notes
AnticancerHEPG2, HeLa10.28 - 30Significant cytotoxicity
Anti-inflammatoryRat modelsNot specifiedReduction in edema observed
General Biological ActivityVarious human cancer cells10 - 30Broad spectrum activity

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Thiadiazole Derivatives

BTP2 (N-[4-(3,5-bis(trifluoromethyl)pyrazol-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide)
  • Structural Differences : Replaces the furan-3-yl benzyl group with a 3,5-bis(trifluoromethyl)pyrazole-substituted phenyl ring.
  • Functional Insights: Acts as a store-operated calcium entry (SOCE) inhibitor, blocking TRPM4 and TRPC3/5 channels . Limitation: Lacks specificity due to off-target effects on purinoreceptors and IP3 receptors .
TRIEXUP PRIMER (N-(2,4-dimethylphenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide)
  • Structural Differences : Substitutes the furan-3-yl benzyl group with a 2,4-dimethylphenyl moiety.
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • Structural Differences : Features a furan-2-yl group attached to a hydroxypropyl chain instead of the benzyl group.

Pharmacologically Active Thiadiazole Derivatives

Compound 7b (IC50 = 1.61 ± 1.92 μg/mL) and 11 (IC50 = 1.98 ± 1.22 μg/mL)
  • Structural Differences : Derived from 4-methyl-2-phenylthiazole-5-carbohydrazide, featuring thiadiazole-thione or triazole-thione cores.
  • Functional Insights: Demonstrated potent anticancer activity against HepG-2 hepatocellular carcinoma cells . Highlights the importance of the thiadiazole ring in apoptosis induction.
N-(1-benzyl-1H-indol-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • Structural Differences : Replaces the furan-3-yl benzyl group with a benzyl-indole system.
  • Functional Insights: No reported activity; structural rigidity may influence target binding .

Physicochemical Comparison

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound 3.2 0.12 (DMSO) 180–182
BTP2 4.1 0.08 (DMSO) 195–197
TRIEXUP PRIMER 3.8 0.15 (Ethanol) 165–167
Compound 7b 2.9 0.20 (DMSO) 210–212
  • Key Observations :
    • The furan-3-yl benzyl group enhances solubility compared to BTP2’s hydrophobic trifluoromethylpyrazole.
    • Lower LogP of the target compound suggests improved membrane permeability over BTP2 .

Structure-Activity Relationships (SAR)

  • Thiadiazole Core : Essential for binding to ion channels and enzymatic targets; modifications alter potency .
  • Furan vs. Pyrazole :
    • Furan-3-yl provides moderate electron-withdrawing effects, enhancing stability but reducing TRPM4 affinity compared to BTP2 .
    • Pyrazole in BTP2 increases steric bulk, contributing to off-target interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and what coupling reagents yield high regioselectivity?

  • Methodology : Utilize carbodiimide-based coupling reagents (e.g., HATU, HBTU) with DIPEA in DMF, as demonstrated in the synthesis of structurally analogous thiadiazole carboxamides. Reaction times (e.g., 4 days) and solvent selection (e.g., diethyl ether for extraction) critically influence yield .

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended for refinement?

  • Methodology : Employ single-crystal X-ray diffraction followed by refinement using SHELXL (for small-molecule structures) or WinGX/ORTEP for visualization. SHELX programs are robust for handling anisotropic displacement parameters and high-resolution data .

Q. What preliminary biological assays are suitable for screening its bioactivity (e.g., antimicrobial or antifungal properties)?

  • Methodology : Conduct in vitro bioassays against model pathogens (e.g., E. coli, C. albicans) using agar diffusion or microdilution techniques. Reference protocols from SAR studies on thiadiazole derivatives, which highlight MIC (Minimum Inhibitory Concentration) as a key metric .

Q. Which spectroscopic techniques are essential for characterizing its purity and structural integrity?

  • Methodology : Combine 1^1H/13^13C NMR for functional group analysis, HRMS for molecular weight confirmation, and IR spectroscopy to validate carbonyl (C=O) and thiadiazole ring vibrations. HPLC (≥99.0% purity) ensures analytical-grade quality .

Advanced Research Questions

Q. What computational strategies can predict the compound’s interaction with biological targets (e.g., enzymes or ion channels)?

  • Methodology : Perform molecular docking (AutoDock, GOLD) to simulate binding to targets like ORAI1/SOCE channels, referencing inhibitor BTP2 (a thiadiazole analog). QSAR models can correlate substituent effects (e.g., furan vs. phenyl) with activity .

Q. How does this compound modulate calcium signaling pathways, and what experimental designs validate its role as a SOCE inhibitor?

  • Methodology : Use fluorometric Ca2+^{2+} flux assays (e.g., Fura-2 AM staining) in cell lines (e.g., Jurkat T cells). Pre-treat cells with the compound and compare SOCE inhibition to BTP2. Dominant-negative ORAI1 mutants serve as controls .

Q. What structural modifications enhance its solubility without compromising bioactivity?

  • Methodology : Introduce hydrophilic groups (e.g., sulfonamide, polyethylene glycol) at the benzyl or furan positions. Assess solubility via shake-flask method and bioactivity retention using dose-response curves .

Q. How does the compound induce systemic acquired resistance (SAR) in plants, and which molecular markers validate its efficacy?

  • Methodology : Treat model plants (e.g., rice) and quantify SAR markers like PR proteins or SA pathway genes (e.g., WRKY45) via qRT-PCR. Compare to known activators (e.g., tiadinil) using pathogen challenge assays .

Q. What analytical workflows resolve conflicting data in SAR studies (e.g., contradictory bioactivity between analogs)?

  • Methodology : Apply multivariate statistical analysis (e.g., PCA) to isolate critical descriptors (e.g., logP, polar surface area). Validate hypotheses via targeted synthesis of derivatives with controlled substituent variations .

Methodological Notes

  • Crystallography : For novel polymorphs, use SHELXD for phase determination and Mercury for packing diagram visualization .
  • Bioassays : Include positive controls (e.g., BTP2 for SOCE inhibition) and validate statistical significance via ANOVA with post-hoc tests .
  • Computational Models : Calibrate force fields (e.g., AMBER) using experimental binding data to improve prediction accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.